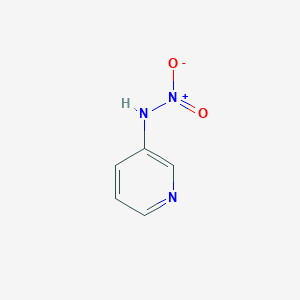

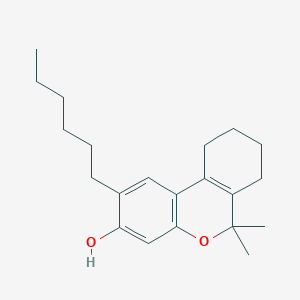

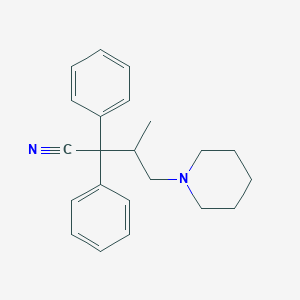

l-N,N-Diethyl-P-(2-methylimidazol-1-yl)-P-(phenyl)phosphinothioic amide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

L-N,N-Diethyl-P-(2-methylimidazol-1-yl)-P-(phenyl)phosphinothioic amide, also known as MPTP, is a chemical compound that has been widely used in scientific research for its ability to selectively induce Parkinson's disease-like symptoms in animals. MPTP is a potent neurotoxin that specifically damages the dopaminergic neurons in the substantia nigra region of the brain, leading to a decrease in dopamine levels and subsequent motor deficits. In

Scientific Research Applications

L-N,N-Diethyl-P-(2-methylimidazol-1-yl)-P-(phenyl)phosphinothioic amide has been widely used in scientific research as a tool to study Parkinson's disease. By selectively damaging dopaminergic neurons in animals, l-N,N-Diethyl-P-(2-methylimidazol-1-yl)-P-(phenyl)phosphinothioic amide induces motor deficits that mimic the symptoms of Parkinson's disease in humans. This has allowed researchers to study the underlying mechanisms of the disease and test potential treatments in animal models. l-N,N-Diethyl-P-(2-methylimidazol-1-yl)-P-(phenyl)phosphinothioic amide has also been used to study the role of dopamine in other neurological disorders, such as schizophrenia and addiction.

Mechanism Of Action

The mechanism of l-N,N-Diethyl-P-(2-methylimidazol-1-yl)-P-(phenyl)phosphinothioic amide-induced neurotoxicity involves the conversion of l-N,N-Diethyl-P-(2-methylimidazol-1-yl)-P-(phenyl)phosphinothioic amide to MPP+ (1-methyl-4-phenylpyridinium), a highly reactive metabolite that specifically targets dopaminergic neurons. MPP+ is taken up by dopamine transporters and accumulates in the mitochondria of dopaminergic neurons, where it disrupts oxidative phosphorylation and leads to the generation of reactive oxygen species and mitochondrial dysfunction. This ultimately results in the death of dopaminergic neurons and a decrease in dopamine levels.

Biochemical and Physiological Effects:

l-N,N-Diethyl-P-(2-methylimidazol-1-yl)-P-(phenyl)phosphinothioic amide-induced neurotoxicity has been shown to cause a range of biochemical and physiological effects in animals. These include a decrease in dopamine levels, an increase in oxidative stress and inflammation, and a disruption of mitochondrial function. These effects ultimately lead to motor deficits, such as bradykinesia, tremors, and rigidity, that mimic the symptoms of Parkinson's disease in humans.

Advantages And Limitations For Lab Experiments

One of the main advantages of using l-N,N-Diethyl-P-(2-methylimidazol-1-yl)-P-(phenyl)phosphinothioic amide in lab experiments is its ability to selectively target dopaminergic neurons, allowing for the specific induction of Parkinson's disease-like symptoms in animals. This has allowed researchers to study the disease in a controlled and reproducible manner, and to test potential treatments in animal models. However, there are also several limitations to the use of l-N,N-Diethyl-P-(2-methylimidazol-1-yl)-P-(phenyl)phosphinothioic amide in lab experiments. These include the potential for off-target effects, the need for careful dosing and monitoring, and the ethical considerations surrounding the use of animals in research.

Future Directions

There are several future directions for l-N,N-Diethyl-P-(2-methylimidazol-1-yl)-P-(phenyl)phosphinothioic amide research that could lead to a better understanding of Parkinson's disease and potential treatments. These include the development of new animal models that more closely mimic the human disease, the identification of new targets for therapeutic intervention, and the testing of potential treatments in clinical trials. Additionally, there is a need for continued research into the underlying mechanisms of l-N,N-Diethyl-P-(2-methylimidazol-1-yl)-P-(phenyl)phosphinothioic amide-induced neurotoxicity and the role of dopamine in neurological disorders more broadly.

Synthesis Methods

L-N,N-Diethyl-P-(2-methylimidazol-1-yl)-P-(phenyl)phosphinothioic amide can be synthesized through a multistep process involving the reaction of 2-methylimidazole with diethylphosphite, followed by the addition of phenylmagnesium bromide and sulfur. The resulting product is then purified through recrystallization and column chromatography. The purity of the final product is critical for its use in scientific research, as impurities can affect the specificity and potency of l-N,N-Diethyl-P-(2-methylimidazol-1-yl)-P-(phenyl)phosphinothioic amide.

properties

CAS RN |

16914-04-8 |

|---|---|

Product Name |

l-N,N-Diethyl-P-(2-methylimidazol-1-yl)-P-(phenyl)phosphinothioic amide |

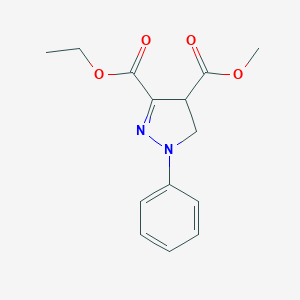

Molecular Formula |

C14H20N3PS |

Molecular Weight |

293.37 g/mol |

IUPAC Name |

N-ethyl-N-[(2-methylimidazol-1-yl)-phenylphosphinothioyl]ethanamine |

InChI |

InChI=1S/C14H20N3PS/c1-4-16(5-2)18(19,14-9-7-6-8-10-14)17-12-11-15-13(17)3/h6-12H,4-5H2,1-3H3 |

InChI Key |

JCEGXRADQHXLJP-UHFFFAOYSA-N |

SMILES |

CCN(CC)P(=S)(C1=CC=CC=C1)N2C=CN=C2C |

Canonical SMILES |

CCN(CC)P(=S)(C1=CC=CC=C1)N2C=CN=C2C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

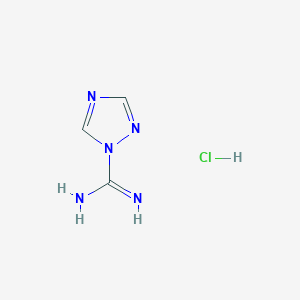

![[1,3]Thiazolo[5,4-f][1,3]benzothiazole-2,6-diamine](/img/structure/B102665.png)